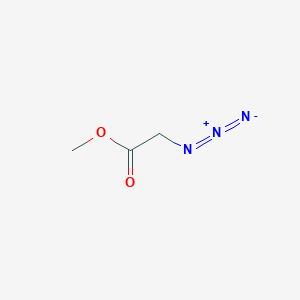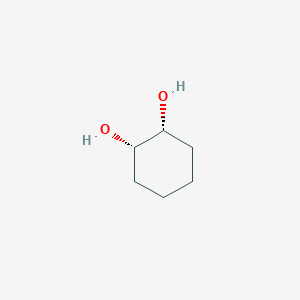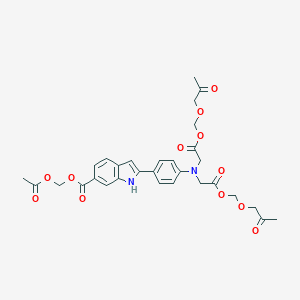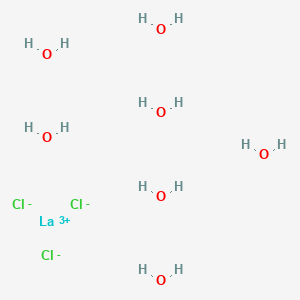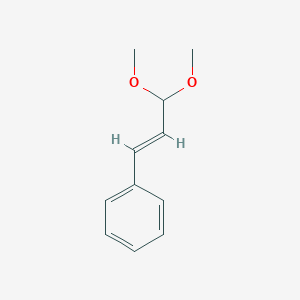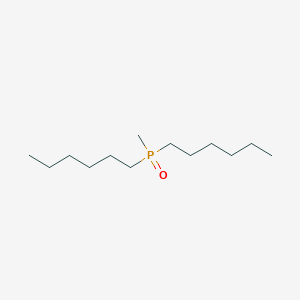
Phosphine oxide, dihexylmethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine oxide, dihexylmethyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis, and has been shown to have a wide range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Phosphine oxide, dihexylmethyl- has a wide range of potential applications in scientific research. One of the most common uses of this compound is as a reagent in organic synthesis. It has been shown to be an effective catalyst for a number of different reactions, including the synthesis of lactams, ketones, and aldehydes. In addition, phosphine oxide, dihexylmethyl- has been used in the development of new drugs and pharmaceuticals, as well as in the study of enzyme kinetics and protein structure.
Mécanisme D'action
The mechanism of action of phosphine oxide, dihexylmethyl- is not well understood. However, it is believed to act as a Lewis base, donating electrons to other molecules and facilitating chemical reactions. In addition, this compound has been shown to have a number of different interactions with biological molecules, including proteins, nucleic acids, and lipids.
Biochemical and Physiological Effects:
Phosphine oxide, dihexylmethyl- has been shown to have a number of different biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain types of cancer cells, and to have anti-inflammatory properties. In addition, this compound has been shown to have a number of different effects on the cardiovascular system, including vasodilation and decreased blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphine oxide, dihexylmethyl- in lab experiments is its high reactivity and versatility. This compound can be used in a wide range of different reactions, and has been shown to be an effective catalyst for a number of different processes. However, there are also some limitations to using this compound in lab experiments. For example, it can be difficult to control the reaction conditions, and there is a risk of toxicity if the compound is not handled properly.
Orientations Futures
There are a number of different future directions for research on phosphine oxide, dihexylmethyl-. One potential area of focus is the development of new synthetic methods for this compound, which could help to improve its efficiency and yield. Another area of focus could be the study of the compound's interactions with different biological molecules, in order to better understand its mechanism of action and potential therapeutic applications. Finally, there is also potential for the development of new drugs and pharmaceuticals based on the structure and properties of phosphine oxide, dihexylmethyl-.
Méthodes De Synthèse
Phosphine oxide, dihexylmethyl- can be synthesized through a number of different methods. One common method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide. Another method involves the reaction of hexylmagnesium bromide with diphenylphosphine oxide, followed by the addition of methyl iodide and then treatment with hydrochloric acid. Both of these methods have been shown to be effective for synthesizing phosphine oxide, dihexylmethyl- in high yields.
Propriétés
Numéro CAS |
1831-65-8 |
|---|---|
Nom du produit |
Phosphine oxide, dihexylmethyl- |
Formule moléculaire |
C13H29OP |
Poids moléculaire |
232.34 g/mol |
Nom IUPAC |
1-[hexyl(methyl)phosphoryl]hexane |
InChI |
InChI=1S/C13H29OP/c1-4-6-8-10-12-15(3,14)13-11-9-7-5-2/h4-13H2,1-3H3 |
Clé InChI |
SXSPHZYWRUCEOB-UHFFFAOYSA-N |
SMILES |
CCCCCCP(=O)(C)CCCCCC |
SMILES canonique |
CCCCCCP(=O)(C)CCCCCC |
Autres numéros CAS |
1831-65-8 |
Synonymes |
Dihexyl(methyl)phosphine oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



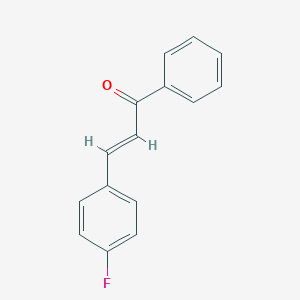

![[4-(Trifluoromethyl)phenyl]phosphonic acid](/img/structure/B155554.png)
